(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol
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Overview
Description
(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol, commonly known as 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-ol, is a synthetic steroid that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism Of Action
The mechanism of action of 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-ol is not fully understood. However, it is believed to work by binding to androgen receptors in the body, which can lead to an increase in protein synthesis and muscle growth.
Biochemical And Physiological Effects
The biochemical and physiological effects of 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-ol have been studied extensively. It has been shown to increase muscle mass and strength, as well as improve athletic performance. Additionally, this compound has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-ol in lab experiments is its ability to stimulate muscle growth and development. However, one of the limitations of using this compound is that it can be difficult to obtain and is relatively expensive.
Future Directions
There are several future directions for research involving 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-ol. One area of research could focus on the development of new synthetic steroids with similar or improved properties. Another area of research could focus on the use of this compound in the treatment of muscle wasting diseases. Additionally, research could be conducted to determine the long-term effects of this compound on the human body.
Synthesis Methods
The synthesis of 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-ol has been achieved using different methods. One of the most commonly used methods is the reduction of 13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one using lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) as reducing agents. Another method involves the reduction of 13-ethylidene-3-methoxy-gona-2,5(10)-dien-17-one using LAH or NaBH4.
Scientific Research Applications
13-ethyl-3-methoxy-gona-2,5(10)-dien-17-ol has been used in various scientific research studies. One of the most common applications of this compound is in the study of the effects of steroids on the human body. It has also been used in studies related to the effects of steroids on muscle growth and development.
properties
CAS RN |
14507-45-0 |
---|---|
Product Name |
(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol |
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(13S,17S)-13-ethyl-3-methoxy-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H24O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-8,12,19,21H,3-4,6,9-11H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
ZJQGGFJSKJQCBD-PMACEKPBSA-N |
Isomeric SMILES |
CC[C@]12CCC3=C(C1=CC[C@@H]2O)CCC4=C3C=CC(=C4)OC |
SMILES |
CCC12CCC3=C(C1=CCC2O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CCC12CCC3=C(C1=CCC2O)CCC4=C3C=CC(=C4)OC |
Other CAS RN |
14507-45-0 |
Origin of Product |
United States |
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